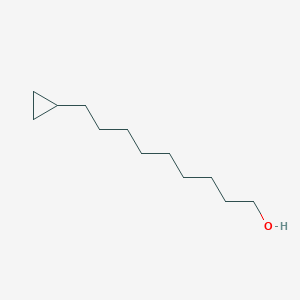

9-Cyclopropylnonan-1-OL

Übersicht

Beschreibung

9-Cyclopropylnonan-1-ol is a chemical compound with the CAS Number: 59807-43-1 . It has a molecular weight of 184.32 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 184.32 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymic Cyclization

- 9-Cyclopropylnonan-1-OL and similar molecules have been investigated for their ability to inhibit certain enzymatic processes. A study by Taton, Benveniste, and Rahier (1986) demonstrated that a structurally similar molecule strongly inhibited cycloartenol and lanosterol cyclases in maize seedlings and rat liver microsomes, respectively. This inhibition is significant for understanding the enzymatic cyclization of 2,3-oxidosqualene to different triterpenes (Taton, Benveniste, & Rahier, 1986).

Conformational Analysis in Sterols

- Another study by Nes, Benson, Lundin, and Le (1988) conducted a conformational analysis of 9β,19-cyclopropyl sterols, revealing that the solution conformation of the B/C rings was different than previously suggested in literature. This study's findings suggest that the conformational properties of cyclopropyl sterols can be crucial in maintaining certain shapes in membrane bilayers (Nes, Benson, Lundin, & Le, 1988).

Electroluminescent Properties in Complexes

- Ionkin, Marshall, and Wang (2005) investigated mono-cyclometalated Pt(II) complexes, which included derivatives similar to this compound. Their research focused on the structural characterization and electroluminescent properties of these complexes, highlighting the potential application of such compounds in the field of material science (Ionkin, Marshall, & Wang, 2005).

Applications in Organic Synthesis

- Genaev, Sal’nikov, and Shubin (2010) explored the reactivity of long-lived cations derived from compounds structurally related to this compound. Their research provides insights into the behavior of these compounds in organic synthesis, especially in the context of cyclopropane rearrangements (Genaev, Sal’nikov, & Shubin, 2010).

Structural Constraints in Peptide Mimics

- Research by Martín et al. (1998) demonstrated the useof cyclopropane-derived peptidomimetics, including compounds structurally akin to this compound, in stabilizing extended peptide structures. This study highlights the potential of such compounds in developing new HIV-1 protease inhibitors, showcasing their utility in medicinal chemistry (Martín et al., 1998).

Catalysis in Organic Synthesis

- Intrieri, Caselli, and Gallo (2011) discussed the catalytic activity of group 9 metal porphyrin complexes in synthesizing cyclopropanes, a process in which this compound-like compounds can play a role. This study emphasizes the importance of these compounds in catalyzing reactions critical for the synthesis of organic compounds and highlights their pharmaceutical properties (Intrieri, Caselli, & Gallo, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

9-cyclopropylnonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLQPVYQPZDBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560748 | |

| Record name | 9-Cyclopropylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-43-1 | |

| Record name | 9-Cyclopropylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxo-naphthalen-2-YL]propanedioate](/img/structure/B1658071.png)

![{2-[(3-Ethoxy-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B1658076.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658078.png)

![Ethyl 1-[2-[[4-(2,5-dichlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B1658082.png)

![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)

![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)

![(2E)-2-[(E)-(2,5-Dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B1658085.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658086.png)

![(Z)-1-[5-Bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658088.png)

![1-ethyl-6-fluoro-7-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1658089.png)

![4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658090.png)